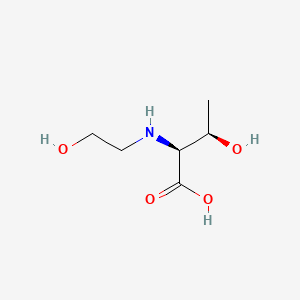
l-Threonine, n-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine, N-(2-hydroxyethyl)-(9ci) is a derivative of the amino acid L-Threonine This compound is characterized by the addition of a hydroxyethyl group to the nitrogen atom of L-Threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, N-(2-hydroxyethyl)-(9ci) typically involves the reaction of L-Threonine with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the addition of the hydroxyethyl group to the nitrogen atom of L-Threonine.
Industrial Production Methods
In industrial settings, the production of L-Threonine, N-(2-hydroxyethyl)-(9ci) is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
L-Threonine, N-(2-hydroxyethyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while alkylation reactions may involve alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
L-Threonine, N-(2-hydroxyethyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of biodegradable polymers, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of L-Threonine, N-(2-hydroxyethyl)-(9ci) involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
L-Threonine, N-(2-hydroxyethyl)-(9ci) can be compared with other similar compounds, such as:
L-Threonine: The parent compound, which lacks the hydroxyethyl group.
N-Methyl-L-Threonine: A derivative with a methyl group instead of a hydroxyethyl group.
N-Ethyl-L-Threonine: A derivative with an ethyl group instead of a hydroxyethyl group.
The uniqueness of L-Threonine, N-(2-hydroxyethyl)-(9ci) lies in its enhanced solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-(2-hydroxyethylamino)butanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-4(9)5(6(10)11)7-2-3-8/h4-5,7-9H,2-3H2,1H3,(H,10,11)/t4-,5+/m1/s1 |
InChI Key |
PMJJVHJYZQKCEQ-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NCCO)O |
Canonical SMILES |
CC(C(C(=O)O)NCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


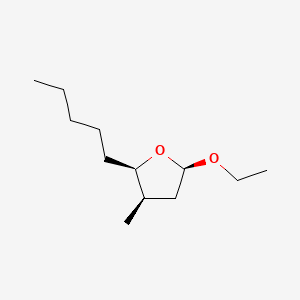
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
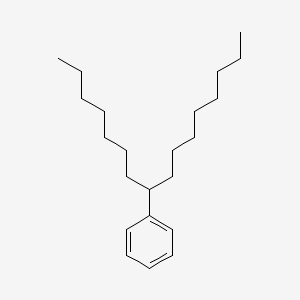
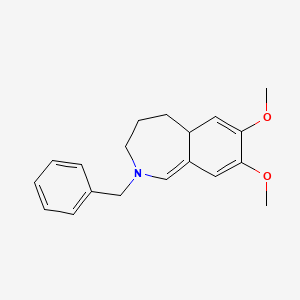
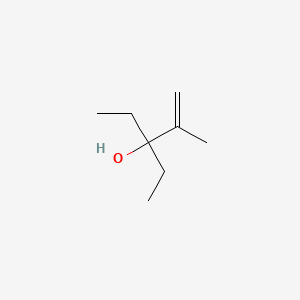
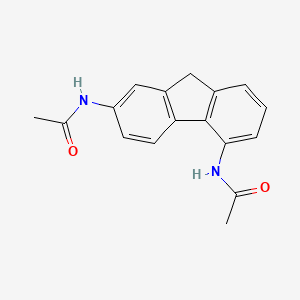


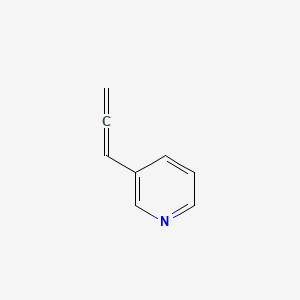
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
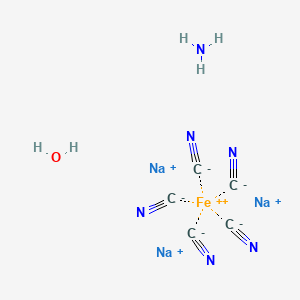
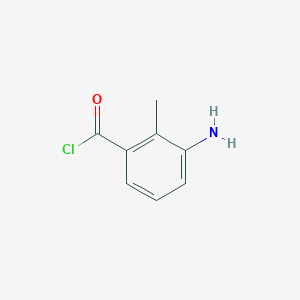
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
